![molecular formula C17H15NO4 B5637889 methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate CAS No. 5325-33-7](/img/structure/B5637889.png)
methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate and related compounds involves several key steps, including the formation of specific bonds and functional groups. For instance, the synthesis of fluorine analogs of the C-13 side chain of taxol, which share a similar synthetic pathway, demonstrates the complexity and precision required in creating such compounds (Davis & Reddy, 1994).
Molecular Structure Analysis
The molecular structure of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate exhibits unique features, such as specific hydrogen-bonding patterns. For example, in related compounds, molecules are linked into complex sheets or chains by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, highlighting the polarized molecular-electronic structure (Portilla et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of different products. For instance, reactions with heteroarylhydrazines produce methyl 2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-heteroaryl-hydrazonopropanoates and 1-heteroaryl-4-ethoxycarbonyl-3-phenylpyrazoles, showcasing its reactivity and versatility in organic synthesis (Strah & Stanovnik, 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate. For related compounds, single crystal X-ray diffraction studies and spectroscopic analyses (FTIR, UV-vis) provide detailed insights into their structural integrity and interactions (Selvaraju et al., 2009).
properties
IUPAC Name |
methyl 3-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-17(21)13-8-5-9-14(10-13)18-16(20)11-15(19)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYFAKEWAGBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967800 |
Source
|
Record name | N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid | |
CAS RN |
5325-33-7 |
Source
|
Record name | N-[3-(Methoxycarbonyl)phenyl]-3-oxo-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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